molecular formula C15H13N3O2S2 B2575641 4-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886932-36-1

4-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2575641
CAS RN: 886932-36-1
M. Wt: 331.41
InChI Key: ISVPLHUVRLEARU-UHFFFAOYSA-N
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Description

4-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

Crystal Structure and Biological Studies

A study by Karanth et al. (2019) investigated the crystal structure, Hirshfeld surfaces, and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. These compounds exhibited good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, demonstrating the potential of 1,3,4-oxadiazole derivatives in the development of new antibacterial and antioxidant agents (Karanth et al., 2019).

Anticancer Evaluation

Ravinaik et al. (2021) designed, synthesized, and evaluated the anticancer activity of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against four cancer cell lines. Several compounds exhibited moderate to excellent anticancer activity, suggesting the relevance of 1,3,4-oxadiazole derivatives in cancer research (Ravinaik et al., 2021).

Corrosion Inhibition

Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid. Their findings suggest these compounds form a protective layer on the metal surface, highlighting their potential as corrosion inhibitors (Ammal et al., 2018).

Photophysical and Electrochemical Properties for Optoelectronic Applications

Thippeswamy et al. (2021) conducted a comprehensive study on the photophysical and electrochemical properties of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives. Their research, combining both computational and experimental approaches, suggests these compounds hold promise for optoelectronic applications, including OLEDs, solar cells, and sensors (Thippeswamy et al., 2021).

properties

IUPAC Name

4-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-2-21-11-7-5-10(6-8-11)13(19)16-15-18-17-14(20-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVPLHUVRLEARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

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